Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate

Description

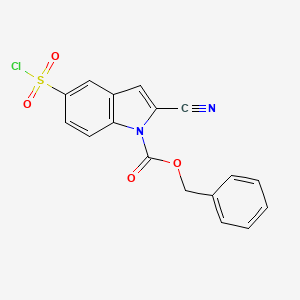

Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate is a multifunctional indole derivative with distinct substituents at positions 1, 2, and 5:

- Position 2: Cyano (-CN) group, an electron-withdrawing substituent that influences electronic properties and reactivity.

- Position 5: Chlorosulfonyl (-SO₂Cl) group, a highly reactive moiety for nucleophilic substitution or sulfonamide formation.

This compound’s unique structure makes it valuable as a synthetic intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C17H11ClN2O4S |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

benzyl 5-chlorosulfonyl-2-cyanoindole-1-carboxylate |

InChI |

InChI=1S/C17H11ClN2O4S/c18-25(22,23)15-6-7-16-13(9-15)8-14(10-19)20(16)17(21)24-11-12-4-2-1-3-5-12/h1-9H,11H2 |

InChI Key |

XQKHDOQOHFCSHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)S(=O)(=O)Cl)C=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate typically involves multiple steps. One common method involves the reaction of chlorosulfonyl isocyanate with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

Sulfonamides: Formed by substitution of the chlorosulfonyl group with amines

Amines: Formed by reduction of the cyano group

Heterocycles: Formed by cyclization reactions

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate is used as an intermediate for the preparation of various complex molecules. Its reactive functional groups make it a versatile building block for constructing diverse chemical structures .

Biology and Medicine

Its indole moiety is a common structural motif in many biologically active compounds, including anticancer and antimicrobial agents .

Industry

In the materials science industry, this compound can be used to synthesize advanced materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Positioning and Functional Group Analysis

5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15)

- Position 5 : Benzyloxy (-O-Bn) group, less reactive than chlorosulfonyl but useful for ether cleavage .

- Position 2 : Carboxylic acid (-COOH), enabling salt formation or amide coupling.

- Synthesis : Derived from methyl 5-benzyloxy-1H-indole-2-carboxylate via alkaline hydrolysis (98% yield, mp 193–195°C) .

- Key Difference: The carboxylic acid at position 2 increases polarity and hydrogen-bonding capacity compared to the cyano group in the target compound.

Compound 18 (5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline)

- Position 5 : Methylsulfonyloxy (-OSO₂Me), a sulfonate ester with moderate reactivity .

- Position 1 : Chloromethyl-dihydroindoline, a fused ring system altering steric and electronic profiles.

- Synthesis : Methanesulfonyl chloride reaction with precursor 17 (92% yield, mp 203–206°C) .

- Key Difference : The methylsulfonyloxy group is less reactive than chlorosulfonyl, limiting its utility in nucleophilic substitutions.

Indole-5-carboxylic Acid

Physical Properties and Stability

- Melting Points: Target compound: Not reported, but chlorosulfonyl and cyano groups likely reduce mp compared to carboxylic acids. Compound 15: 193–195°C . Compound 18: 203–206°C . Indole-5-carboxylic acid: 232–234°C .

- Stability :

- The chlorosulfonyl group in the target compound is moisture-sensitive, requiring anhydrous handling. In contrast, benzyloxy and methylsulfonyloxy derivatives (e.g., Compound 18) are more stable under ambient conditions .

Biological Activity

Benzyl 5-(chlorosulfonyl)-2-cyano-1H-indole-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₁ClN₂O₄S

- Molecular Weight : 374.8 g/mol

- CAS Number : 2060035-32-5

The compound features a benzyl group, a chlorosulfonyl group, and a cyano-substituted indole moiety, which contribute to its electrophilic properties and reactivity with biological macromolecules.

The chlorosulfonyl group enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme functions, making it a candidate for drug development targeting specific biological pathways. The ability to form covalent bonds with nucleophiles suggests potential applications in cancer therapy and antimicrobial treatments.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.125 mg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxicity of the compound against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 3.0 |

| A549 (Lung Cancer) | 4.5 |

These results indicate that this compound possesses significant anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole ring or modifications to the chlorosulfonyl group can significantly influence both antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.